molecular formula C19H19N5OS B2945270 2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 921859-11-2

2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2945270
CAS No.: 921859-11-2
M. Wt: 365.46
InChI Key: JKITUWADUPQVKM-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[2,1-c][1,2,4]triazole core substituted at position 7 with a 4-methylphenyl group. A sulfanyl (-S-) linker at position 3 connects to an N-phenylacetamide moiety. The structural complexity arises from the fused bicyclic system, which distinguishes it from simpler triazole derivatives.

Properties

IUPAC Name

2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-14-7-9-16(10-8-14)23-11-12-24-18(23)21-22-19(24)26-13-17(25)20-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKITUWADUPQVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s sulfanyl (-S-) and acetamide (-NHCO-) groups enable diverse reactions:

  • Oxidation : The sulfanyl moiety oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

  • Hydrolysis : Acidic or basic hydrolysis of the acetamide group yields carboxylic acid or amine derivatives, respectively.

  • Electrophilic Aromatic Substitution : The 4-methylphenyl group undergoes nitration or halogenation at the para position under standard conditions .

Table 2: Reaction Outcomes and Applications

Reaction TypeReagents/ConditionsProductBiological Relevance
Sulfanyl OxidationH₂O₂ (30%), acetic acid, 50°CSulfoxide derivatives (enhanced solubility)Improved pharmacokinetics
Acetamide HydrolysisHCl (6M), reflux, 4h2-Mercaptoimidazo-triazole carboxylic acidPrecursor for metal complexation
NitrationHNO₃/H₂SO₄, 0°C4-Methyl-3-nitro-phenyl derivative Exploration of electronic effects

Cross-Coupling and Derivative Formation

The compound participates in palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling : Reaction with aryl boronic acids modifies the phenylacetamide moiety, enabling structure-activity relationship (SAR) studies.

  • N-Alkylation : Alkyl halides react with the acetamide nitrogen to form N-alkylated derivatives, altering lipophilicity .

Table 3: Catalytic Reactions and Derivatives

ReactionCatalysts/ReagentsKey ProductsApplication
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl-modified acetamide analogsEnhanced anticancer activity
N-AlkylationCH₃I, K₂CO₃, DMFN-Methylacetamide derivative Improved metabolic stability

Mechanistic Insights

  • Cyclization Mechanism : Intramolecular nucleophilic attack by hydrazine nitrogen on adjacent carbon forms the fused triazole ring .

  • Sulfanyl Group Reactivity : The sulfur atom acts as a nucleophile in substitution reactions, while its lone pairs facilitate metal coordination.

Figure 1: Proposed Reaction Pathway for Sulfanyl Substitution

text
Intermediate A (imidazo-triazole) + Thiourea → Intermediate B (thiolate) Intermediate B + N-Phenylchloroacetamide → Final Product

Scientific Research Applications

2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to the active site of enzymes, inhibiting their activity. This compound has shown potential in inhibiting carbonic anhydrase, which plays a crucial role in various physiological processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Table 1: Core Structures and Substituents
Compound Name / ID Core Structure Position 7 Substituent Acetamide Substituent Key Functional Groups
Target Compound Imidazo[2,1-c][1,2,4]triazole 4-Methylphenyl N-Phenyl Sulfanyl, Acetamide
6a () 1,2,3-Triazole Naphthalen-1-yloxy N-Phenyl C=O, Triazole, Naphthyloxy
7–9 () 1,2,4-Triazole 4-X-Phenylsulfonyl 2,4-Difluorophenyl Sulfonyl, Thione, Fluorophenyl
9a–9e () 1,2,3-Triazole-Benzimidazole Phenoxymethyl Thiazolyl Benzimidazole, Thiazole
Compound Imidazo[2,1-c][1,2,4]triazole 4-Methoxyphenyl 4-Trifluoromethylphenyl Methoxy, Trifluoromethyl

Key Observations :

  • The target compound’s fused imidazo-triazole system (shared with ) offers rigidity compared to monocyclic triazoles in –3 .
  • Substituents like 4-methylphenyl (target) vs. 4-methoxyphenyl () influence electronic properties: methyl is electron-donating, whereas methoxy is stronger π-donor .
  • The N-phenylacetamide group in the target contrasts with thiazole () or fluorophenyl () substituents, affecting solubility and target binding .

Key Observations :

  • Copper-catalyzed azide-alkyne cycloaddition () is widely used for triazole synthesis but requires precise stoichiometry .
  • The target compound’s synthesis may share similarities with , where S-alkylation under basic conditions installs the sulfanyl-acetamide group .

Spectroscopic Properties

Table 3: IR and NMR Data Comparison
Compound IR Peaks (cm⁻¹) ¹H/¹³C NMR Features
Target Compound ~1669 (C=O), ~3190 (N-H), ~681 (C-S) Expected: δ 5.4 (–OCH2), 7.2–8.3 (Ar–H)
6b () 1682 (C=O), 3292 (N-H), 1504 (–NO2) δ 5.38 (–NCH2CO–), 8.36 (triazole-H)
(7–9) 1247–1255 (C=S), 3278–3414 (N-H) Absence of C=O at 1663–1682 cm⁻¹
Not reported Likely δ 8.3–8.6 (CF3, methoxy signals)

Key Observations :

  • The C=O stretch in acetamide derivatives (e.g., 1669–1682 cm⁻¹) is consistent across compounds .
  • The absence of C=S in the target compound (vs. ’s thiones) confirms structural divergence .

Biological Activity

2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide is a synthetic compound with a complex structure featuring an imidazo[2,1-c][1,2,4]triazole core. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings.

Structural Characteristics

The molecular formula for this compound is C19H19N5OSC_{19}H_{19}N_{5}OS with a molecular weight of approximately 365.5 g/mol. The structural features include:

  • Imidazo[2,1-c][1,2,4]triazole core : Known for diverse pharmacological activities.
  • Sulfanyl group : May enhance biological activity.
  • Phenylacetamide moiety : Often associated with therapeutic effects in medicinal chemistry.

Anticancer Activity

Research has shown that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit significant anticancer properties. In studies involving HepG2 liver cancer cells:

  • The compound demonstrated moderate to excellent cytotoxicity.
  • An MTT assay revealed that compounds with electron-donating groups showed enhanced anti-proliferative activity.

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µg/mL)Activity Level
6d13.004High
6b15.000Moderate
6e28.399Low

The order of activity was determined to be 6d>6b>6f>6a>6c>6e6d>6b>6f>6a>6c>6e based on their IC50 values .

Antimicrobial Properties

The imidazo[2,1-c][1,2,4]triazole derivatives have also been evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi. The presence of the sulfanyl group may contribute to enhanced antimicrobial activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • The presence of electron-donating groups (like methyl) at specific positions increases potency.
  • Conversely, electron-withdrawing groups tend to decrease biological efficacy.

Figure 1: SAR Analysis
A graphical representation can illustrate how different substituents affect the biological activity of derivatives.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:

  • Ultrasound-Assisted Synthesis : A study reported improved yields (75–89%) for triazole derivatives using ultrasound-assisted methods. These derivatives were screened against HepG2 cells with promising results .
  • Comparative Analysis : A comparative study highlighted that compounds with similar structural motifs exhibited varying degrees of anticancer and antimicrobial activities based on their substituents .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via 1,3-dipolar cycloaddition ("click chemistry") between azide and alkyne precursors under Cu(OAc)₂ catalysis in a tert-BuOH-H₂O (3:1) solvent system. Reaction time (6–8 hours) and temperature (room temperature) are critical for minimizing side products. Purification via ethanol recrystallization yields >80% purity . Alternative methods using pyridine and zeolite (Y-H) catalysts under reflux (150°C, 5 hours) improve regioselectivity for triazole ring formation but require post-reaction distillation to remove excess pyridine .

Basic: What spectroscopic techniques are essential for structural validation?

  • IR spectroscopy confirms functional groups:
    • NH stretches (~3260–3300 cm⁻¹), C=O (1671–1682 cm⁻¹), and aromatic C=C (1587–1601 cm⁻¹) .
    • Nitro groups exhibit asymmetric stretching at ~1504–1535 cm⁻¹ .
  • ¹H/¹³C NMR resolves substituent positioning:
    • Triazole protons resonate at δ 8.36–8.40 ppm (DMSO-d₆), while methylene bridges (-OCH₂, -NCH₂CO-) appear as singlets at δ 5.38–5.48 ppm .
    • Aromatic protons in nitro-substituted derivatives show deshielding (δ 8.61 ppm) .
  • HRMS validates molecular weight (e.g., [M+H]⁺ for C₂₁H₁₈N₅O₄: calculated 404.1359, observed 404.1348) .

Basic: How are impurities removed during purification?

Crude products are extracted with ethyl acetate (2 × 15 mL), washed with brine, and dried over anhydrous Na₂SO₄. Recrystallization in ethanol removes unreacted azides/alkynes, achieving >95% purity. TLC (hexane:ethyl acetate, 8:2) monitors reaction progress .

Advanced: How to design assays for evaluating antiproliferative or anti-exudative activity?

  • Antiproliferative assays : Use MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HeLa). Compounds are tested at 10–100 μM concentrations with 48–72 hour incubation. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) are required .
  • Anti-exudative activity : Employ carrageenan-induced paw edema models in rodents. Dose compounds (50–200 mg/kg) orally and measure edema reduction at 3–6 hours post-induction. Statistical analysis (ANOVA) compares treated vs. control groups .

Advanced: How do substituents influence biological activity in structure-activity relationship (SAR) studies?

  • Electron-withdrawing groups (e.g., -NO₂ at phenyl rings) enhance antimicrobial activity (MIC: 8–16 μg/mL against S. aureus) but reduce solubility .
  • Hydrophobic substituents (e.g., 4-methylphenyl) improve triazole-thioacetamide binding to enzyme active sites (e.g., COX-2), as shown in docking studies .
  • Nitro-to-methoxy substitution decreases anti-exudative efficacy by 40%, likely due to reduced hydrogen bonding with target proteins .

Advanced: How to resolve contradictions in biological data across studies?

  • Example : Variability in IC₅₀ values for antiproliferative activity may arise from differences in cell line sensitivity (e.g., HeLa vs. HT-29) or assay protocols (MTT vs. ATP luminescence). Normalize data using standardized positive controls and validate via dose-response curves .
  • Statistical rigor : Apply Grubbs’ test to exclude outliers and report results as mean ± SEM (n ≥ 3). Cross-validate findings with orthogonal assays (e.g., flow cytometry for apoptosis) .

Advanced: What theoretical frameworks guide mechanistic studies of this compound?

Link hypotheses to molecular docking (e.g., AutoDock Vina) and DFT calculations (e.g., Gaussian 09) to predict binding affinities and reactive sites. For instance:

  • Triazole-thioacetamide derivatives inhibit tyrosine kinases via π-π stacking (binding energy: −9.2 kcal/mol) .
  • Nitro groups stabilize charge-transfer complexes with DNA topoisomerase II, as evidenced by HOMO-LUMO gaps (~4.1 eV) .

Advanced: How to optimize solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility (>2 mg/mL) .
  • Prodrug strategies : Introduce acetyl-protected thiol groups (-S-Ac) to improve intestinal absorption, with enzymatic cleavage in plasma .

Advanced: What analytical methods quantify degradation products under stress conditions?

  • HPLC-DAD : C18 column, acetonitrile/water gradient (60:40 to 90:10), UV detection at 254 nm. Major degradation products include sulfoxide derivatives (Rt = 12.3 min) .
  • LC-MS/MS identifies hydrolyzed imidazotriazole fragments (m/z 245.1) under acidic conditions (0.1 M HCl, 40°C) .

Advanced: How to validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Treat cells with 10 μM compound, lyse, and heat (37–65°C). Western blotting quantifies stabilized target proteins (e.g., HSP90) .
  • Fluorescence polarization : Competes FITC-labeled inhibitors with the compound for kinase binding (Kd < 100 nM confirms engagement) .

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